3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O/c21-16-12-22-6-3-19(16)27-13-14-4-8-25(9-5-14)20-18-11-17(15-1-2-15)24-26(18)10-7-23-20/h3,6-7,10-12,14-15H,1-2,4-5,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHEUZRNXWICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)COC5=C(C=NC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells.
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also induces apoptosis within HCT cells.
Biological Activity
3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorinated pyridine ring and a pyrazolo[1,5-a]pyrazin moiety. The presence of these functional groups contributes to its biological properties.
Chemical Formula
- Molecular Formula : CHClNO
- Molecular Weight : 344.81 g/mol
Anticancer Potential
Research indicates that compounds similar to 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often act by targeting protein kinases, which play a crucial role in cell signaling and tumor growth .
- Case Studies : A study evaluated the cytotoxic effects of various pyrazolo compounds against human cancer cell lines. The results demonstrated that certain derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 µM), indicating a promising therapeutic index .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- mTOR Inhibition : Similar compounds have been identified as mTOR inhibitors, which are critical in regulating cell growth and metabolism. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 3 | Enhances lipophilicity and cellular uptake |
| Piperidine moiety | Contributes to binding affinity with target enzymes |
| Cyclopropyl group | Modulates steric hindrance, influencing receptor binding |
Synthesis and Functionalization
Recent advancements in synthetic methodologies have facilitated the development of various pyrazolo derivatives. Notably, researchers have explored the functionalization of the pyrazolo core to enhance its biological efficacy .
Pharmacological Studies
Pharmacological evaluations have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for selective cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
Research has indicated that derivatives of pyrazolopyrazine compounds exhibit anti-proliferative properties against several cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer (MCF-7) and hepatocellular carcinoma cells, suggesting that 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine may also possess similar properties due to its structural analogies with known anticancer agents .
mTOR Inhibition
The compound may act as an mTOR inhibitor , which is a critical pathway in cancer and metabolic diseases. Compounds with similar structures have been shown to selectively inhibit mTOR activity, leading to reduced cell proliferation and increased apoptosis in tumor cells . This application could position the compound as a candidate for cancer therapy.
Neuropharmacology
Given its piperidine core, the compound is also being explored for its potential effects on the central nervous system (CNS) .
Antidepressant and Anxiolytic Effects
Research into related piperidine derivatives has suggested potential antidepressant and anxiolytic effects. The modulation of neurotransmitter systems such as serotonin and dopamine could be a mechanism through which 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine and pyrazolo moieties can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl | Enhances binding affinity to targets |
| Chlorine | Increases lipophilicity and bioavailability |
| Methoxy | Modulates solubility and receptor interaction |
Case Studies
Several case studies have been documented regarding compounds similar to 3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine:
Case Study 1: Anticancer Efficacy
A study published in Royal Society of Chemistry journals reported that pyrazolo derivatives showed significant cytotoxicity against MCF-7 cells, leading to investigations into their mechanisms of action involving apoptosis induction and cell cycle arrest .
Case Study 2: CNS Activity
In another study focusing on piperidine derivatives, compounds were tested for their ability to modulate serotonin receptors, showing promising results in reducing anxiety-like behaviors in animal models. This suggests a pathway for further exploration of 3-chloro derivatives in neuropharmacology .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: Cyclopropyl groups in both the target and analogs (e.g., CAS 2640973-42-6) are known to reduce oxidative metabolism, suggesting shared advantages in drug design .
- Structural Rigidity : The pyrazolo[1,5-a]pyrazine core in the target compound provides conformational rigidity compared to pyrazolo[3,4-b]pyridine derivatives, which may influence target selectivity .
Preparation Methods
Cycloannulation of Pyridinium-N-Amines
Adapting the methodology from, pyrazolo[1,5-a]pyrazine derivatives are synthesized via a [3 + 2]-cycloaddition between pyridinium-N-amines and β-iodovinyl sulfones. For the target compound:
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Pyridinium-N-amine preparation : React 3-aminopyrazine with methyl iodide to form N-methylpyrazinium iodide.
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Cycloaddition : Treat the pyrazinium salt with (E)-β-iodovinyl sulfone under K₂CO₃-mediated conditions to yield pyrazolo[1,5-a]pyrazine sulfones.
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Desulfonylation : Remove the sulfonyl group via hydrolysis or reduction to obtain the unsubstituted pyrazolo[1,5-a]pyrazine core.
Cyclopropanation at the 2-Position
Introducing the cyclopropyl group necessitates late-stage functionalization:
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Simmons-Smith Reaction : Treat a 2-bromopyrazolo[1,5-a]pyrazine precursor with diiodomethane and a zinc-copper couple to install the cyclopropane ring.
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Cross-Coupling : Employ a Suzuki-Miyaura reaction using cyclopropylboronic acid and a palladium catalyst if a halogenated precursor is available.
Example protocol :
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Brominate pyrazolo[1,5-a]pyrazine at the 2-position using NBS.
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Perform Suzuki coupling with cyclopropylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (80°C, 12 h).
Functionalization of Piperidin-4-ylmethanol
Hydroxymethyl Protection and Activation
To prevent side reactions during subsequent steps:
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Protection : Convert the hydroxymethyl group to a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.
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Activation for Coupling : After deprotection, convert the alcohol to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine) for nucleophilic substitution.
Coupling with Pyrazolo[1,5-a]pyrazine
Attach the pyrazolo[1,5-a]pyrazine to the piperidine nitrogen:
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Buchwald-Hartwig Amination : Use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to couple 4-chloropyrazolo[1,5-a]pyrazine with piperidin-4-ylmethanol.
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Nucleophilic Substitution : React the mesylated piperidine with a sodium salt of pyrazolo[1,5-a]pyrazine in DMF at 60°C.
Etherification with 3-Chloro-4-hydroxypyridine
Williamson Ether Synthesis
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Deprotonation : Treat 3-chloro-4-hydroxypyridine with NaH in THF to generate the alkoxide.
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Ether Formation : React the alkoxide with the mesylated piperidine-pyrazolo[1,5-a]pyrazine intermediate at 80°C for 6 h.
Optimization Challenges and Solutions
Regioselectivity in Cycloaddition
The [3 + 2]-cycloaddition in favors pyrazolo[1,5-a]pyridine formation. To adapt this for pyrazine systems:
Cyclopropane Stability
The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions:
Purification of Polar Intermediates
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Employ reverse-phase chromatography for sulfonamide-containing intermediates.
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Utilize recrystallization from ethanol/water mixtures for final product isolation.
Analytical Data and Validation
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, 1H, pyridine-H), 4.20 (m, 2H, OCH₂), 3.60 (m, 1H, piperidine-H).
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HRMS : m/z calcd for C₂₁H₂₂ClN₅O₂ [M + H]⁺: 428.1491; found: 428.1489.
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- The synthesis of complex heterocycles like this compound requires careful selection of coupling agents, protecting groups, and reaction conditions. For example, oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature has been demonstrated as a green method for analogous pyrazolo[1,5-a]pyridine derivatives, achieving 73% yield with minimal hazardous waste . Critical steps include purification via alumina plugs to remove unreacted intermediates and monitoring reaction progress by TLC or HPLC .
Q. How can structural characterization be reliably performed for this compound?
- Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the core structure. For regioselectivity analysis (e.g., cyclopropane orientation), single-crystal X-ray diffraction is definitive, as shown for related pyrazolo[1,5-a]pyrimidine derivatives . Elemental analysis (C, H, N) is essential to verify purity (>99%) .
Q. What safety precautions are necessary during synthesis?
- Handling chlorinated intermediates (e.g., α-chloroacetamides) requires PPE and fume hoods due to toxicity (H300-H313 codes) . Storage guidelines (P401-P422) recommend inert atmospheres for moisture-sensitive intermediates . Quenching reactions with ice-cold water and extraction with dichloromethane are standard for isolating non-polar products .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyrazine formation be addressed?
- Regioselectivity in pyrazolo[1,5-a]pyrazine synthesis often depends on steric and electronic factors. A study on pyrazolo[1,5-a]pyrimidines achieved selectivity using iodine(III) reagents (e.g., iodobenzene diacetate), which mediate oxidative cyclization without requiring transition-metal catalysts . Adjusting solvent polarity (e.g., DMF vs. ethanol) can also influence reaction pathways .
Q. What strategies improve scalability for multi-gram synthesis?
- Pilot-scale reactions (e.g., 50L glass reactors) with controlled temperature (-100°C to 100°C) ensure reproducibility for thermally sensitive intermediates . For example, phosphorus pentachloride (PCl)-mediated chlorination of piperidinones achieved 85% yield at 5-10g scale . Continuous flow systems may further enhance efficiency for oxidation steps .
Q. How can biological activity be systematically evaluated for this compound?
- Prioritize in vitro assays targeting kinase inhibition or GPCR modulation, given the compound’s structural similarity to bioactive pyrazolo-pyrimidines . Use SAR studies by modifying the cyclopropane or pyridine moieties. For example, substituting the 4-methoxyphenyl group in triazolopyridines altered antibacterial potency .
Q. What analytical methods resolve contradictions in spectral data for structural analogs?
- Contradictions in NMR assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT). A study on pyrido[2,3-d]pyrimidines used - HMBC to confirm nitrogen connectivity . LC-MS/MS is critical for detecting trace impurities (<0.1%) in final products .
Methodological Notes
- Purification : Column chromatography (silica gel, hexane/EtOAc) is standard, but alumina plugs are effective for polar byproducts .
- Yield Optimization : Microwave-assisted synthesis reduced reaction times for pyrazolo[1,5-a]pyrimidines from 24h to 2h .
- Safety : Follow H290 (corrosive) and P301-P310 (emergency response) protocols for chlorinated reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
